molecular formula C19H22N2O3S2 B12133846 2-(3,3-Dimethyl-2-oxo-butylsulfanyl)-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

2-(3,3-Dimethyl-2-oxo-butylsulfanyl)-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12133846
M. Wt: 390.5 g/mol
InChI Key: BTURSIPNYJLZKV-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyl-2-oxo-butylsulfanyl)-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4-one core, a furan-2-ylmethyl group, and a 3,3-dimethyl-2-oxo-butylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyl-2-oxo-butylsulfanyl)-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include thieno[2,3-d]pyrimidin-4-one derivatives, which are functionalized through a series of reactions such as alkylation, sulfonation, and cyclization. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and base catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethyl-2-oxo-butylsulfanyl)-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the furan or thieno rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of base catalysts like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(3,3-Dimethyl-2-oxo-butylsulfanyl)-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyl-2-oxo-butylsulfanyl)-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Dimethyl-2-oxobutylsulfanyl)-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-(3,3-Dimethyl-2-oxobutylsulfanyl)-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-(3,3-Dimethyl-2-oxobutylsulfanyl)-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 2-(3,3-Dimethyl-2-oxo-butylsulfanyl)-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one lies in its specific structural features, such as the presence of the furan-2-ylmethyl group and the thieno[2,3-d]pyrimidin-4-one core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N2O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H22N2O3S2/c1-11-12(2)26-16-15(11)17(23)21(9-13-7-6-8-24-13)18(20-16)25-10-14(22)19(3,4)5/h6-8H,9-10H2,1-5H3

InChI Key

BTURSIPNYJLZKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C(C)(C)C)CC3=CC=CO3)C

Origin of Product

United States

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